Enhanced Lipophilicity (XLogP3-AA) Compared to Non-Iodinated and Non-Fluorinated Analogs
The target compound exhibits a significantly higher predicted lipophilicity (XLogP3-AA) compared to its non-iodinated analog, N-(6-fluoropyridin-2-yl)acetamide, and its non-fluorinated analog, 2-acetylamino-5-iodopyridine [1][2]. This higher lipophilicity is a direct consequence of the combined fluorine and iodine substitution pattern, which can be advantageous for membrane permeability in drug discovery programs.
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | N-(6-fluoropyridin-2-yl)acetamide (XLogP3 = 0.8) / 2-acetylamino-5-iodopyridine (XLogP3 = 1.2) |
| Quantified Difference | +0.6 vs. N-(6-fluoropyridin-2-yl)acetamide; +0.2 vs. 2-acetylamino-5-iodopyridine |
| Conditions | XLogP3-AA algorithm as computed by PubChem |
Why This Matters
This quantifiable difference in lipophilicity allows scientists to select a building block that will confer distinct pharmacokinetic properties to final compounds, a crucial factor in early-stage drug discovery that cannot be achieved with the less lipophilic analogs.
- [1] PubChem. (2025). N-(6-Fluoro-5-iodopyridin-2-yl)acetamide. Compound Summary. CID 11558209. View Source
- [2] PubChem. (2025). Acetamide, N-(6-fluoro-2-pyridinyl)- (9CI). Compound Summary. CID 359469. View Source
